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Compound of Interest

Piperazine acetic acid anilide
Compound Name:

dihydrochloride
CAS No.: 827614-60-8
Cat. No.: B1621251

Get Quote

\ J

Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary & Chemical Identity

"Piperazine acetic acid anilide" refers to a class of pharmacophores chemically defined as 2-
(piperazin-1-yl)-N-phenylacetamides. These molecules serve as critical "privileged scaffolds" in
medicinal chemistry, acting as the backbone for anti-anginal agents (e.g., Ranolazine), local
anesthetics, and heterocyclic linkers in Fragment-Based Drug Discovery (FBDD).

The following data characterizes the unsubstituted parent compound, which serves as the
foundational template for this chemical class.

Core Physicochemical Profile
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Property Value Technical Notes
2-(piperazin-1-yl)-N- Also cited as N-

IUPAC Name (Pip .y) _ _ _
phenylacetamide phenylpiperazine-1-acetamide

Molecular Formula

Molecular Weight 219.29 g/mol Monoisotopic Mass: 219.137

CAS Registry 33422-35-8

_ Moderate lipophilicity; good
LogP (Predicted) ~0.6-0.9 ) S )
oral bioavailability potential

~9.8 (Piperazine The secondary amine is highly

pKa (Base) ]
basic
)
H-Bond Donors 2 Amide NH and Piperazine NH
Amide Carbonyl and two
H-Bond Acceptors 3

Piperazine Nitrogens

Synthetic Architecture & Methodology

The synthesis of piperazine acetanilides requires a convergent approach. The primary
challenge in this synthesis is bis-alkylation. The secondary amine of the piperazine ring is
highly nucleophilic; without specific stoichiometric controls, a single piperazine molecule will
react with two equivalents of the alkylating agent, forming an unwanted dimer (bis-acetamide).

Reaction Logic: The "Excess Equivalents" Rule

To ensure the formation of the mono-substituted product, the reaction kinetics must be biased
by using a significant excess of piperazine (typically 3.0 to 4.0 equivalents) relative to the
electrophile (

-chloroacetanilide).

Protocol: Nucleophilic Substitution Route

Reagents:

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621251?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Aniline (or substituted derivative like 2,6-dimethylaniline)[1]

Chloroacetyl chloride[2][3][1][4]

Piperazine (Anhydrous)[3][5]

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Base: Potassium Carbonate (

) or Triethylamine (

)

Step-by-Step Workflow:
» Formation of the Electrophile (

-Chloroacetanilide):

o

Dissolve aniline (1.0 eq) in DCM at 0°C.
o Add

(1.1 eq) as an acid scavenger.

Dropwise addition of chloroacetyl chloride (1.1 eq). Critical: Exothermic reaction; maintain

[¢]

temp <10°C to prevent side reactions.

Stir for 2 hours, wash with dilute HCI, dry, and isolate the intermediate.

[e]

» N-Alkylation of Piperazine:
o Dissolve anhydrous piperazine (4.0 eq) in refluxing Ethanol.
o Add the isolated

-chloroacetanilide (1.0 eq) slowly over 30 minutes.
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o Mechanism:[2][3][6][5] The high concentration of piperazine ensures that the electrophile

is statistically more likely to encounter a free piperazine molecule than a mono-substituted

product.

o Reflux for 4—6 hours. Monitoring via TLC (MeOH:DCM 1:9) is essential.

 Purification (Self-Validating Step):

o Evaporate solvent.[6]

o Resuspend residue in water. The excess piperazine is highly water-soluble and will remain

in the aqueous phase.

o Extract the product into Ethyl Acetate (EtOAc) or DCM.

o Validation: The absence of the "dimer" spot on TLC confirms the success of the excess

stoichiometry strategy.

Visualizing the Synthetic Pathway

The following diagram illustrates the reaction flow and the critical decision node regarding

stoichiometry.
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Figure 1: Synthetic workflow highlighting the critical stoichiometry required to avoid dimer

formation.

Pharmaceutical Applications & Derivatives
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The piperazine acetanilide moiety is not merely a chemical curiosity; it is a validated
pharmacophore in cardiovascular and neurological drug design.

Case Study: Ranolazine (Anti-Anginal)
The most commercially significant derivative of this class is Ranolazine.[1][6][4][7]
 Structure: The "aniline” portion is substituted with 2,6-dimethyl groups (steric hindrance to

prevent hydrolysis), and the "piperazine" tail is coupled to a 2-hydroxy-3-
methoxyphenoxypropyl chain.[1]

» Role of the Scaffold: The acetanilide fragment provides the necessary lipophilicity and
hydrogen-bonding capability to interact with the hydrophobic pocket of the late sodium
channel (

), while the piperazine ring acts as a semi-rigid linker that positions the basic nitrogen for
ionic interaction.

. . i

Feature Parent Scaffold Ranolazine Intermediate
Structure Unsubstituted Phenyl 2,6-Dimethylphenyl
Formula
MW 219.29 g/mol 247.34 g/mol

Late
Function Synthetic Precursor

Blocker Precursor

Pharmacophore Mapping

The biological activity relies on the spatial arrangement of three domains:
 Lipophilic Head: The phenyl ring (often substituted) anchors the molecule.
o Linker: The acetamide chain provides H-bond donor/acceptor sites.

» Basic Tail: The piperazine nitrogen is protonated at physiological pH, allowing cation-
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or ionic interactions.
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Figure 2: Pharmacophore map illustrating the binding interactions of the piperazine acetanilide

scaffold.

Analytical Validation

To ensure scientific integrity, the synthesis of piperazine acetic acid anilide must be validated
using the following spectral markers.

Proton NMR ( -NMR, 400 MHz, )

e 7.0-7.6 ppm: Multiplet (5H) corresponding to the aromatic phenyl ring.

e 8.9 ppm: Broad singlet (1H), indicating the Amide NH.
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e 3.1 ppm: Singlet (2H) for the
linking the carbonyl and piperazine.

e 2.5-2.9 ppm: Two triplets (8H) characteristic of the piperazine ring protons. Note: If the
piperazine is mono-substituted, these may appear as two distinct sets of triplets; if bis-
substituted (impurity), the symmetry changes.

Mass Spectrometry (ESI-MS)
» Parent Peak: Expect an
peak at 220.3 m/z.

e Fragmentation: Common fragments include the tropylium ion (91 m/z) or the cleavage of the
amide bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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